
Kdrlkz-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdrlkz-3 is a selective E3 ligase ligand that targets the E3 ligase KLHDC2. It has shown significant potential in the field of targeted protein degradation, a therapeutic strategy that involves the selective degradation of disease-causing proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kdrlkz-3 involves the functionalization of small-molecule ligands targeting the E3 ligase KLHDC2. The synthetic route typically includes the use of peptide ligands for Kelch-Like Homology Domain Containing protein 2 (KLHDC2), which is a substrate adaptor protein and member of the cullin-2 ubiquitin ligase complex .
Industrial Production Methods
Industrial production of this compound is primarily focused on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and ensuring that the reaction conditions are consistent and reproducible. The use of advanced techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) helps in understanding the assembly of the KLHDC2 E3 ligase complex, which is crucial for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Kdrlkz-3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
Kdrlkz-3 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of targeted protein degradation and the development of new therapeutic strategies.
Biology: Helps in understanding the role of E3 ligases in cellular processes and protein homeostasis.
Medicine: Potential therapeutic applications in the treatment of diseases caused by protein dysregulation.
Industry: Used in the production of pharmaceuticals and other biologically active compounds
Wirkmechanismus
Kdrlkz-3 exerts its effects by targeting the E3 ligase KLHDC2. The compound binds to KLHDC2, facilitating the assembly of the E3 ligase complex. This complex then ubiquitinates the target protein, marking it for degradation by the proteasome. The process involves a sequence of enzymatic reactions, including the activation of ubiquitin by a ubiquitin-activating enzyme (E1), its transfer to a ubiquitin-conjugating enzyme (E2), and finally its ligation to the target protein by the E3 ligase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VHL Ligands: Target the von Hippel-Lindau (VHL) E3 ligase.
CRBN Ligands: Target the cereblon (CRBN) E3 ligase.
MDM2 Ligands: Target the mouse double minute 2 homolog (MDM2) E3 ligase.
Uniqueness of Kdrlkz-3
This compound is unique in its selective targeting of the KLHDC2 E3 ligase. This specificity allows for more precise degradation of target proteins, reducing the likelihood of off-target effects. Additionally, the use of KLHDC2 as a PROTAC-employable E3 ligase expands the roster of E3 ligases that can be utilized for targeted protein degradation, providing more chemical choices for therapeutic applications .
Eigenschaften
Molekularformel |
C23H30N4O6 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-methoxyethyl 1-[1-(2-amino-2-oxoethyl)-6-oxopyridin-3-yl]-3-butan-2-yl-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28) |
InChI-Schlüssel |
INQRQPKOOXTHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


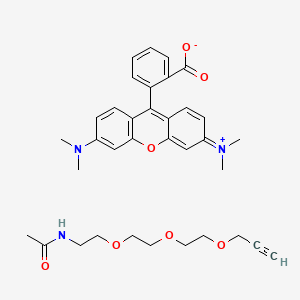
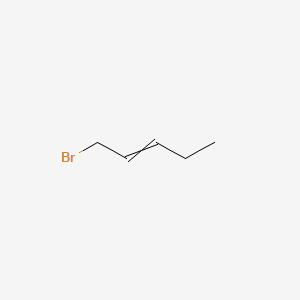
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
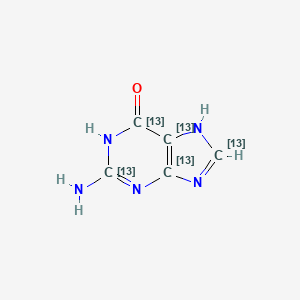
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
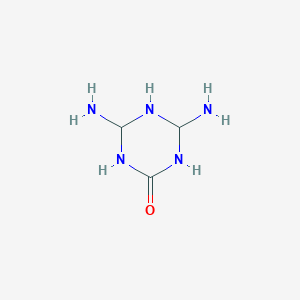
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
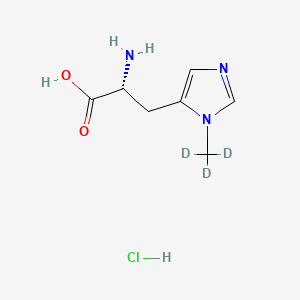
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
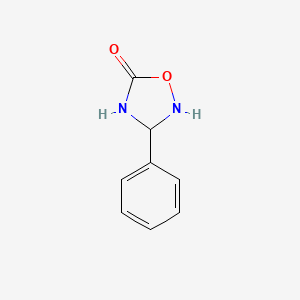

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

